molecular formula C8H11NO B13156221 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one

1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one

Cat. No.: B13156221
M. Wt: 137.18 g/mol
InChI Key: LWOAGHRTDSIVOB-UHFFFAOYSA-N
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Description

1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one (CAS 1601778-05-5) is a chemical compound with the molecular formula C 8 H 11 NO and a molecular weight of 137.18 . It belongs to a class of compounds known as chalcones, which are characterized as α,β-unsaturated ketones and are often referred to as "open-chain flavonoids" . This particular molecule features a pyrrolidine ring, a common feature in many bioactive molecules, substituted with a methyl group and a propargyl ketone functionality . Chalcones and their synthetic derivatives are widely studied in scientific research for their versatile biological activities . They have demonstrated significant potential in pharmacological applications, including serving as antiviral agents that target viral enzymes such as lactate dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . Furthermore, research into chalcones has shown they possess antimicrobial properties, with mechanisms of action that may involve the inhibition of targets like DNA gyrase B and bacterial efflux pumps, showing promise against multidrug-resistant pathogens . The structural motif of this compound makes it a valuable building block for researchers in medicinal chemistry exploring structure-activity relationships and developing novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(2-methylpyrrolidin-3-yl)prop-2-yn-1-one

InChI

InChI=1S/C8H11NO/c1-3-8(10)7-4-5-9-6(7)2/h1,6-7,9H,4-5H2,2H3

InChI Key

LWOAGHRTDSIVOB-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)C(=O)C#C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

A highly efficient method involves the Ti(O-iPr)4 and EtMgBr catalyzed carbocyclization of N-allyl-substituted propargylamines in the presence of diethylzinc (Et2Zn). This reaction proceeds in dichloromethane at room temperature over approximately 18 hours. The process involves the following key steps:

  • Formation of a titanium(II)-ethylene complex from Ti(O-iPr)4 and EtMgBr.
  • Coordination of the enyne substrate (N-allyl propargylamine) to titanium, forming a titanacyclopropane intermediate.
  • Carbocyclization via coupling of acetylene and alkene moieties to form a titanacyclopentene intermediate.
  • Transmetallation with Et2Zn to generate an organozinc intermediate.
  • Final deuterolysis or hydrolysis to yield methylenepyrrolidine derivatives with Z-configuration of the double bond.

This method tolerates various heterofunctional substituents, making it versatile for synthesizing a range of pyrrolidine derivatives including 2-methyl substituted analogues.

Experimental Data Summary

Parameter Details
Starting Material N-(4-methylbenzyl)-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine (2 mmol)
Catalyst System Ti(O-iPr)4 (15 mol%), EtMgBr (20 mol%), Et2Zn (2.5 eq)
Solvent Dichloromethane
Temperature Room temperature (~23 °C)
Reaction Time 18 hours
Work-up Aqueous KOH quench, extraction with diethyl ether, drying over anhydrous sodium sulfate
Product Characterization 1D and 2D NMR, NOESY for stereochemistry
Yield High yields reported (exact yield varies by substrate)

Nucleophilic Substitution on Propargyl Bromides

An alternative route involves the preparation of propargyl bromide derivatives followed by nucleophilic substitution with substituted pyrrolidines.

Synthetic Procedure

  • Starting from 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(prop-2-yn-1-ol), bromination using bromomethane and triphenylphosphine in anhydrous methylene chloride yields 4,4′-bis-(3-bromoprop-1-yn-1-yl)-1,1′-biphenyl.
  • This bromide is then reacted with pyrrolidine or substituted pyrrolidines (e.g., 2-methylpyrrolidine) in acetonitrile at room temperature for 2 hours.
  • The product is isolated by solvent removal, liquid-liquid extraction, drying, and column chromatography.

Experimental Data Summary

Parameter Details
Starting Material 4,4′-bis-(3-bromoprop-1-yn-1-yl)-1,1′-biphenyl (0.26 mmol)
Nucleophile Pyrrolidine or 2-methylpyrrolidine (0.78 mmol)
Solvent Acetonitrile
Temperature Room temperature
Reaction Time 2 hours
Purification Column chromatography (dichloromethane/methanol 100:3)
Yield Approximately 80%

Comparative Analysis of Methods

Feature Ti–Mg-Catalyzed Carbocyclization Nucleophilic Substitution on Propargyl Bromides
Complexity One-pot, multi-step catalytic process Two-step process: bromination then substitution
Reaction Time ~18 hours ~2 hours
Temperature Room temperature Room temperature
Functional Group Tolerance High, tolerates amines, ethers Moderate, depends on nucleophile stability
Stereochemical Control High, Z-configuration confirmed by NOESY Less stereochemical complexity
Yield High (variable by substrate) High (~80%)
Scalability Potentially scalable with catalyst optimization Easily scalable

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The prop-2-yn-1-one moiety is a common scaffold in medicinal and materials chemistry. Key structural variants include:

Aryl-Substituted Derivatives
  • 1-(3-Nitrophenyl)prop-2-yn-1-one (27c): Synthesized via MnO₂ oxidation of propargyl alcohol, yielding a yellow oil. The nitro group enhances electrophilicity, favoring reactivity in cycloaddition or nucleophilic addition reactions .
  • 1-(4-Methoxyphenyl)prop-2-yn-1-one (27d) : A white solid with 77% yield, the methoxy group donates electron density, altering electronic properties compared to nitro-substituted analogues .
  • 1-(Pyren-1-yl)prop-2-yn-1-one (1) : Used in pyrazole synthesis for photophysical studies; the pyrenyl group confers fluorescence due to extended conjugation .
Heteroaromatic and Heterocyclic Derivatives
  • 1-(Furan-2-yl)prop-2-yn-1-one (1u) : Exhibits IR bands at 2175 cm⁻¹ (alkyne stretch) and 1626 cm⁻¹ (ketone C=O), with applications in heterocyclic synthesis .
  • 1-(Thiophen-2-yl)prop-2-yn-1-one (1v) : The thiophene substituent enhances π-stacking interactions, relevant in materials science .
  • 1-(Pyrrolidin-1-yl)prop-2-yn-1-one : A close analogue of the target compound, synthesized via methods involving lithium or potassium bases. The pyrrolidine ring provides basicity and hydrogen-bonding capacity .

Physicochemical Properties

Compound Substituent Physical Form Melting Point (°C) Key Spectral Data (IR/NMR)
1-(4-Methoxyphenyl)prop-2-yn-1-one 4-MeO-C₆H₄ White solid ¹H-NMR: δ 8.16 (d, J=8.8 Hz, 2H)
1-(Thiophen-2-yl)prop-2-yn-1-one Thiophene-2-yl Yellow crystals IR: 2175 cm⁻¹ (C≡C), 1626 cm⁻¹ (C=O)
1-(3-Nitrophenyl)prop-2-yn-1-one 3-NO₂-C₆H₄ Yellow oil ¹H-NMR: δ 8.47 (s, 1H), 7.60 (t, J=8.0 Hz)
1-(Pyrrolidin-1-yl)prop-2-yn-1-one Pyrrolidin-1-yl Synthetic method analogous to

Biological Activity

1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a propynone structure linked to a 2-methylpyrrolidine ring, which contributes to its reactivity and interaction with biological systems. Ongoing research aims to elucidate its mechanisms of action and therapeutic applications.

  • Molecular Formula : C₉H₁₇NO
  • Molecular Weight : 155.24 g/mol
  • Structural Features : The compound features a butynone structure with a pyrrolidine ring, which is significant for its biological interactions.

The biological activity of 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one is primarily attributed to its interactions with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to significant physiological effects. Current studies suggest that the compound may influence:

  • Enzyme activity modulation
  • Receptor binding affinity
  • Signal transduction pathways

Biological Activities

Research indicates that 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one exhibits several biological activities, including:

Antimicrobial Activity

Preliminary studies have shown that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Potential

The compound has been investigated for its potential anticancer effects. In vitro studies have indicated that it may inhibit cancer cell proliferation through specific molecular targets.

Neuropharmacological Effects

Given its structure, there is interest in exploring the neuropharmacological effects of this compound, particularly its potential as a modulator of neurotransmitter systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-Amino-3-methylpyrrolidineContains an amino group on a pyrrolidine ringDifferent functional groups leading to distinct properties
1-(2-Methylpyrrolidin-2-yl)prop-2-yn-1-oneSimilar pyrrolidine structure but different substituentsUnique due to propargyl substitution
2-Methylbut-3-yn-2-olAlkynyl alcohol structureUsed as a precursor for terpenes

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one exhibited significant inhibitory effects on cell proliferation. The IC50 values were determined through MTT assays, indicating potential as an anticancer agent.

Study 2: Neuropharmacological Effects

Research investigating the neuropharmacological profile revealed that the compound interacts with neurotransmitter receptors, suggesting possible applications in treating neurodegenerative diseases.

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